1-Ethyl-2-fluorocyclopropane-1-carboxylic acid
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Overview
Description
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclopropane, where the cyclopropane ring is substituted with an ethyl group, a fluorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-fluorocyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the protection of allyl alcohol by a benzyl group. This is followed by cyclization, removal of the benzyl group, debromination, and oxidation. The overall yield of this synthesis is around 35.3% . Optimal conditions for the cyclization reaction include using benzyl triethylammonium chloride as a phase transfer catalyst and zinc powder as a reducing agent at 70°C. The best solvent for oxidation is a mixed solvent of acetone and water in a volume ratio of 4:1 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be incorporated into peptides to study protein structure and function.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding properties, making it a valuable tool in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Fluorocyclopropane-1-carboxylic acid: Similar structure but lacks the ethyl group.
2-Fluorocyclopropane-1-carboxylic acid: Fluorine atom is positioned differently.
Ethyl 2-formyl-1-cyclopropanecarboxylate: Contains a formyl group instead of a fluorine atom.
Uniqueness
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the cyclopropane ring. This combination of substituents can significantly influence the compound’s chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-ethyl-2-fluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLDAPAGCAOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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